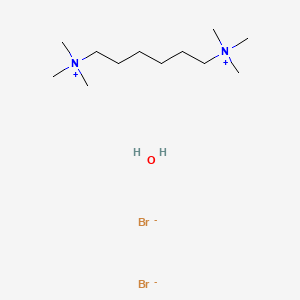
Hexamethonium bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethonium bromide hydrate is a chemical compound known for its role as a non-depolarizing neuromuscular junction blocker. It acts as an antagonist at pre-ganglionic nicotinic acetylcholine receptors. Historically, it was used to treat hypertension by inhibiting sympathetic nervous system activity, but it is no longer clinically used .
Métodos De Preparación
Hexamethonium bromide hydrate can be synthesized through the reaction of hexamethylene diamine with trimethylamine in the presence of hydrobromic acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the compound.
Análisis De Reacciones Químicas
Hexamethonium bromide hydrate primarily undergoes substitution reactions due to the presence of bromide ions. Common reagents used in these reactions include various nucleophiles that can replace the bromide ions. The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with sodium hydroxide can lead to the formation of hexamethonium hydroxide .
Aplicaciones Científicas De Investigación
Hexamethonium bromide hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors in various biological systems.
Medicine: Although no longer used clinically, it is employed in research to understand the mechanisms of hypertension and other cardiovascular conditions.
Mecanismo De Acción
Hexamethonium bromide hydrate exerts its effects by blocking nicotinic acetylcholine receptors at autonomic ganglia. This inhibition prevents the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound primarily acts by blocking the ion pore of the receptor, rather than competing with acetylcholine for the binding site .
Comparación Con Compuestos Similares
Hexamethonium bromide hydrate can be compared with other ganglionic blockers such as decamethonium bromide and mecamylamine hydrochloride. Unlike this compound, decamethonium bromide is a depolarizing neuromuscular blocker, while mecamylamine hydrochloride is a non-selective ganglionic blocker that can cross the blood-brain barrier more readily .
Similar Compounds
- Decamethonium bromide
- Mecamylamine hydrochloride
- Trimethaphan camsylate
This compound is unique in its specific action on pre-ganglionic nicotinic acetylcholine receptors and its historical use in treating hypertension.
Propiedades
Fórmula molecular |
C12H32Br2N2O |
|---|---|
Peso molecular |
380.20 g/mol |
Nombre IUPAC |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;hydrate |
InChI |
InChI=1S/C12H30N2.2BrH.H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;/h7-12H2,1-6H3;2*1H;1H2/q+2;;;/p-2 |
Clave InChI |
OGGZLJDICTTWQL-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


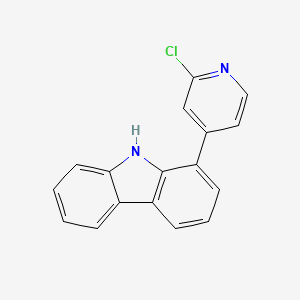
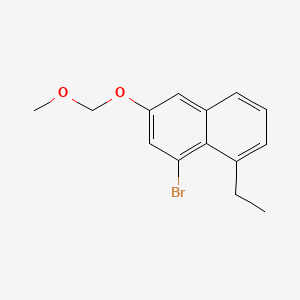
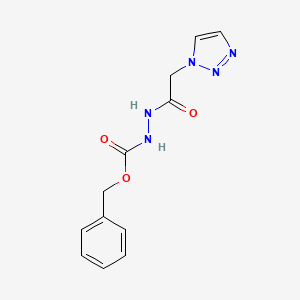
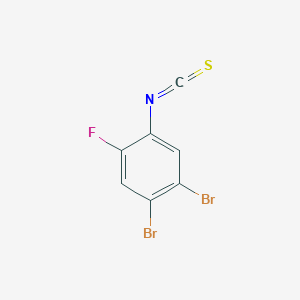
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
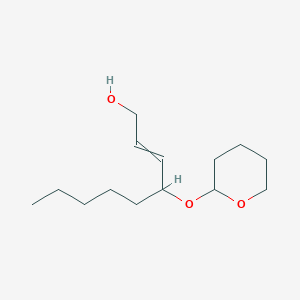
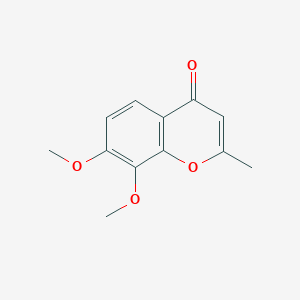
![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)
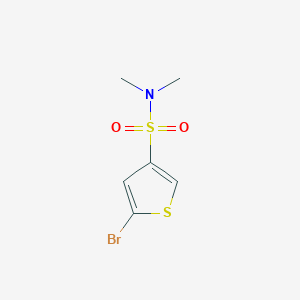
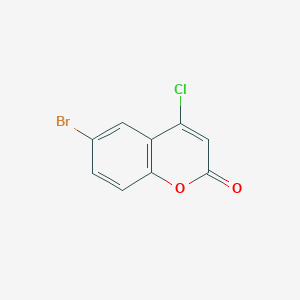
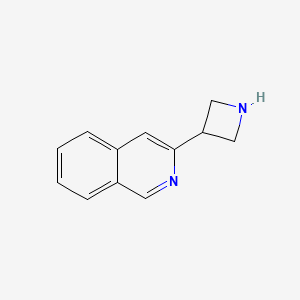

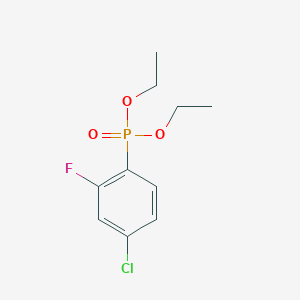
![[16-borono-3,11,19-tris(2-ethylhexyl)-3,11,19-triazapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaen-6-yl]boronic acid](/img/structure/B13710772.png)
